molecular formula C9H20ClN3O2 B1525280 3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride CAS No. 1220034-79-6

3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride

Cat. No. B1525280
CAS RN: 1220034-79-6
M. Wt: 237.73 g/mol
InChI Key: PEBDDHUCCAYCQM-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride, commonly referred to as AHP, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and alcohol. AHP is a derivative of the amino acid arginine, and is commonly used in the synthesis of pharmaceuticals and other compounds. AHP has a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

  • Anticonvulsant Activity : Mono-Mannich bases, including 3-amino-1-aryl-1-propanone hydrochlorides, and their corresponding azine derivatives were synthesized and evaluated for anticonvulsant activities. Some compounds showed effectiveness in maximal electroshock (MES) screening, suggesting potential as anticonvulsant agents, especially for grand mal epilepsy (H. Gul, U. Caliş, J. Vepsalainen, 2004).

Alternative for Phenolation in Polybenzoxazine Synthesis

  • Polybenzoxazine Synthesis : 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid), a related compound, has been explored as a renewable building block for polybenzoxazine synthesis, an alternative to phenol. This has implications for producing materials with enhanced thermal and thermo-mechanical properties suitable for various applications (Acerina Trejo-Machin et al., 2017).

Antimuscarinic Activity in Urinary Incontinence

  • Antimuscarinic Agents : A class of substituted 1-phenyl-3-piperazinyl-2-propanones, similar in structure, has been investigated for their potential as antimuscarinic agents. These compounds could be useful in treating urinary incontinence associated with bladder muscle instability (C. Kaiser et al., 1993).

CO2 Absorption and Thermal Stability

  • CO2 Capture : Piperazine, a component of the compound , has shown significant resistance to thermal degradation and oxidation in CO2 capture applications. Its stability allows for higher temperatures and pressures in industrial CO2 capture processes, potentially leading to energy savings (S. Freeman, Jason V. Davis, G. Rochelle, 2010).

properties

IUPAC Name

3-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2.ClH/c10-2-1-9(14)12-5-3-11(4-6-12)7-8-13;/h13H,1-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBDDHUCCAYCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1176419-78-5
Record name 1-Propanone, 3-amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176419-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride

CAS RN

1220034-79-6
Record name 1-Propanone, 3-amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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